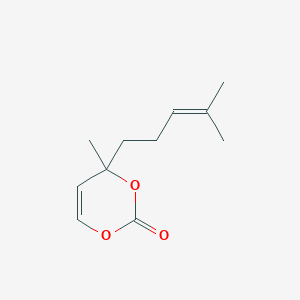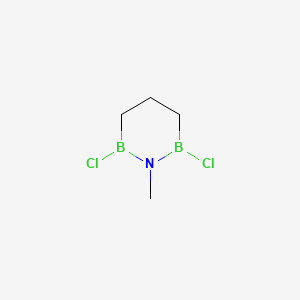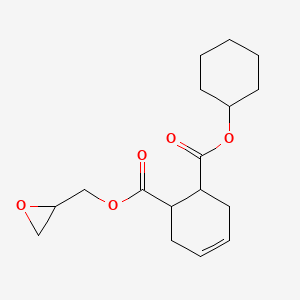![molecular formula C31H35NO2 B14400045 2-Cyano-4-hexylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate CAS No. 87686-90-6](/img/structure/B14400045.png)
2-Cyano-4-hexylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-4-hexylphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate is a complex organic compound known for its unique structural properties This compound is part of the biphenyl family, which is characterized by two benzene rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-hexylphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate typically involves multiple steps:
Acylation Reaction: The initial step involves the acylation of biphenyl with pentanoyl chloride in the presence of aluminum chloride to form 4-pentanoylbiphenyl.
Reduction: The 4-pentanoylbiphenyl is then reduced using hydrazine hydrate and potassium hydroxide to yield 4-pentylbiphenyl.
Bromination: Bromine is added to the biphenyl to introduce a bromine atom at the desired position.
Cyanation: The brominated biphenyl is then treated with copper(I) cyanide in dimethylformamide (DMF) to replace the bromine atom with a cyano group.
Esterification: Finally, the cyano-substituted biphenyl undergoes esterification with 4-hexylphenol to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-hexylphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano and carboxylate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or sodium ethoxide.
Major Products
Oxidation: Carboxylic acids and their derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
2-Cyano-4-hexylphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in developing new pharmaceuticals.
Industry: Utilized in the production of liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-Cyano-4-hexylphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The cyano and carboxylate groups play a crucial role in binding to these targets, influencing various biochemical pathways. The compound’s unique structure allows it to modulate the activity of enzymes and receptors, leading to its diverse effects.
Comparison with Similar Compounds
Similar Compounds
4-Cyano-4’-pentylbiphenyl: Known for its use in liquid crystal technology.
4-Cyano-4’-hexylbiphenyl: Similar structure but with a hexyl group instead of a pentyl group.
4-Cyano-4’-octylbiphenyl: Contains an octyl group, offering different physical properties.
Uniqueness
2-Cyano-4-hexylphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate stands out due to its combination of cyano and carboxylate groups, which provide unique reactivity and binding properties. This makes it particularly valuable in applications requiring specific molecular interactions, such as in advanced materials and pharmaceuticals.
Properties
CAS No. |
87686-90-6 |
|---|---|
Molecular Formula |
C31H35NO2 |
Molecular Weight |
453.6 g/mol |
IUPAC Name |
(2-cyano-4-hexylphenyl) 4-(4-pentylphenyl)benzoate |
InChI |
InChI=1S/C31H35NO2/c1-3-5-7-9-11-25-14-21-30(29(22-25)23-32)34-31(33)28-19-17-27(18-20-28)26-15-12-24(13-16-26)10-8-6-4-2/h12-22H,3-11H2,1-2H3 |
InChI Key |
XTBAJBJKBZKXSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)CCCCC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl [2-(4-bromophenyl)-1-hydroxy-2-oxoethyl]carbamate](/img/structure/B14399968.png)
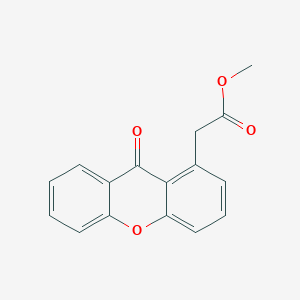
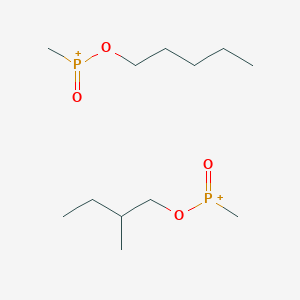
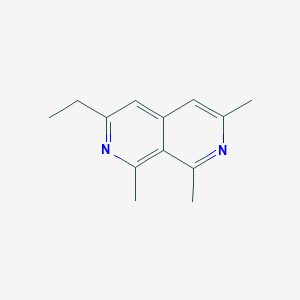
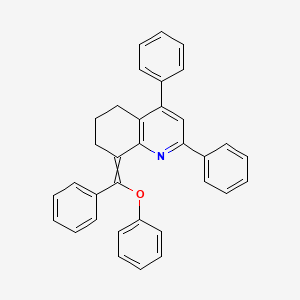
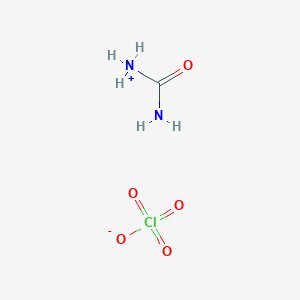
![4-[(E)-Phenyldiazenyl]-N-(1-phenylethyl)benzamide](/img/structure/B14400014.png)
![4-Pentylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14400020.png)
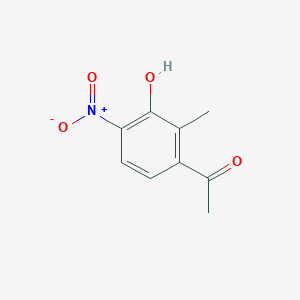
![3-[(Furan-2-yl)methyl]-4,5-diphenyl-1,3-oxazol-2(3H)-one](/img/structure/B14400037.png)
![4-Methylbenzene-1-sulfonic acid--1-oxaspiro[4.5]decan-8-ol (1/1)](/img/structure/B14400049.png)
